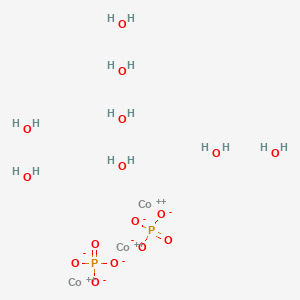

Cobalt(II) phosphate octahydrate

Descripción general

Descripción

Synthesis Analysis

The synthesis of cobalt(II) phosphate octahydrate involves hydrothermal methods and phase transformation techniques. For instance, a sodium cobalt phosphate with a three-dimensional framework was prepared by hydrothermal methods, showing the versatility of synthesis techniques for cobalt phosphates (Feng, Bu, & Stucky, 1997). Similarly, the hydrothermal synthesis has been employed to produce a novel molybdenum(V) phosphate with mixed-valence cobalt coordination cations, demonstrating the adaptability of hydrothermal synthesis in creating complex cobalt phosphate structures (Guo & Liu, 2005).

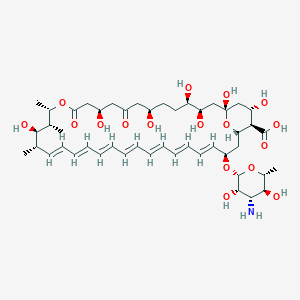

Molecular Structure Analysis

The molecular structure of cobalt(II) phosphates can vary significantly, with compounds exhibiting polymorphic forms, as seen in the transformation of sodium cobalt phosphate to different polymorphs at high temperatures (Feng, Bu, & Stucky, 1997). These structures often involve complex three-dimensional frameworks with cobalt and phosphorus atoms in octahedral and tetrahedral coordination, respectively.

Chemical Reactions and Properties

Chemical reactions of cobalt(II) phosphate octahydrate can lead to various coordination complexes, showcasing the compound's reactivity and versatility. For example, cobalt organophosphates have been synthesized, exhibiting diverse structures from mononuclear to three-dimensional frameworks, highlighting the compound's ability to form a wide range of chemical species with different properties (Gupta et al., 2015).

Physical Properties Analysis

The physical properties of cobalt(II) phosphate octahydrate, such as thermal stability and magnetic behavior, are closely linked to its crystal structure. Studies have shown that these compounds can exhibit antiferromagnetic behavior and undergo phase transitions at certain temperatures, which are critical for applications in magnetic materials and thermal processing (Mao et al., 2000).

Chemical Properties Analysis

Cobalt(II) phosphates exhibit a range of chemical properties, including reactivity towards different ligands and gases. For example, some cobalt phosphates have shown significant CO2 adsorption capabilities, which is a desirable property for materials used in gas capture and storage applications (Gupta et al., 2015).

Aplicaciones Científicas De Investigación

Supercapacitor Electrodes : Cobalt(II) phosphate octahydrate can be used in supercapacitor electrodes. It exhibits pseudocapacitive activities, showing good specific capacitance, rate capability, and excellent cycling stability (Li et al., 2015).

Artists' Pigments : This compound has been identified in several commercial paints and samples removed from artworks. It's used in various violet cobalt compounds as artists' pigments (Corbeil et al., 2002).

Oxygen-Evolving Catalyst : Cobalt(II) phosphate octahydrate plays a role in water splitting and oxygen evolution in neutral water under ambient conditions. It's utilized for storing solar energy, functioning as an oxygen-evolving catalyst (Kanan & Nocera, 2008).

Framework Materials in Chemistry : This compound is involved in the creation of three-dimensional open-framework cobalt phosphates. These materials have potential applications in catalysis, ion exchange, and as molecular sieves (Natarajan et al., 2000).

Electrocatalysis : It has been used in the development of cobalt phosphate-modified TiO2 films, enhancing photoelectrochemical water oxidation activity. This highlights its potential in improving the performance of oxide-based semiconductors for energy production (Liu et al., 2013).

Photocatalysis and Electrochemical Applications : Cobalt phosphates with varying compositions and morphologies demonstrate good capacitance behavior, cycle stability, and photocatalytic performance in the visible-light range (Li et al., 2018).

Carbon Dioxide Reduction : Macrocyclic cobalt complexes modified with cobalt(II) phosphate have been investigated for their ability to electrochemically reduce carbon dioxide to carbon monoxide (Aga et al., 1997).

Mecanismo De Acción

Target of Action

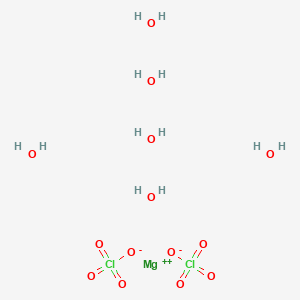

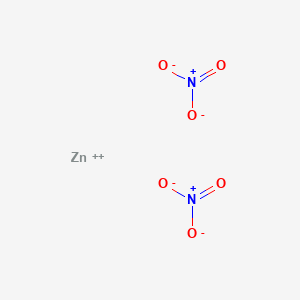

Cobalt(II) phosphate octahydrate, with the chemical formula Co3(PO4)2•8H2O, is an inorganic compound . In biological systems, it has been observed to interact with various metabolic pathways in microorganisms .

Mode of Action

It has been observed that in the presence of certain microorganisms likeRhodopseudomonas palustris, cobalt ions can be bioaccumulated via different metabolic pathways . The cobalt ions are predominantly deposited in the cell as cobalt phosphate octahydrate .

Biochemical Pathways

It has been observed that the compound can be bioaccumulated byRhodopseudomonas palustris via different metabolic pathways . The exact pathways and their downstream effects are subjects of ongoing research.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cobalt(II) phosphate octahydrate are not well-studied. As an inorganic compound, it is expected to behave differently from organic drugs. It is known that the compound is slightly soluble in water , which could impact its bioavailability.

Result of Action

It is known that cobalt ions can cause genetic defects and may cause an allergic skin reaction . In the context of Rhodopseudomonas palustris, cobalt ions are predominantly deposited in the cell as cobalt phosphate octahydrate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cobalt(II) phosphate octahydrate. For instance, the bioaccumulation capacity of Rhodopseudomonas palustris was found to be superior under aerobic conditions in the dark at pH 6.5 and 30°C . Additionally, the compound should be stored in a dry, cool, and well-ventilated place .

Safety and Hazards

Direcciones Futuras

Cobalt phosphates with open frameworks present various physical performances in relation to their structures. The development of new materials that could potentially be ionic conductors or ion exchangers has led to the examination of the Co-P-O and A-Co-P-O crystallographic systems . These materials have a remarkable structural richness and have many physicochemical properties, making them promising for various applications .

Propiedades

IUPAC Name |

cobalt(2+);diphosphate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.2H3O4P.8H2O/c;;;2*1-5(2,3)4;;;;;;;;/h;;;2*(H3,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQSIXJUYVUEMP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3H16O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145582 | |

| Record name | Cobaltous phosphate octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(II) phosphate octahydrate | |

CAS RN |

10294-50-5 | |

| Record name | Cobaltous phosphate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltous phosphate octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt phosphate octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)